molecular formula C10H7N5OS B12180505 N-(9H-purin-6-yl)thiophene-2-carboxamide CAS No. 65316-41-8

N-(9H-purin-6-yl)thiophene-2-carboxamide

Cat. No.: B12180505
CAS No.: 65316-41-8
M. Wt: 245.26 g/mol
InChI Key: AARNVVCHOMHOPP-UHFFFAOYSA-N
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Description

N-(9H-purin-6-yl)thiophene-2-carboxamide is a synthetic small-molecule compound of significant interest in biochemical and cancer research. It is characterized as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. The compound's mechanism of action involves binding to the ATP-binding pocket of CDK2, thereby competing with ATP and inhibiting the kinase's activity, which is essential for cell cycle progression . Disruption of CDK2 function can lead to cell cycle arrest, making this compound a valuable tool for studying cell division, proliferation, and oncogenesis. The structural basis of this inhibition has been elucidated through X-ray crystallography, revealing the detailed interactions between the inhibitor and the CDK2 enzyme at a high resolution of 1.60 Å . The molecular scaffold of this compound is a hybrid structure, combining a purine core, a common motif in many kinase inhibitors, with a thiophene carboxamide group. This design leverages the known biological activity of both purine derivatives, which include several clinically used anticancer agents, and thiophene-based compounds, which are frequently explored for their diverse pharmacological properties . Researchers utilize this compound primarily as a chemical probe to investigate CDK2-dependent signaling pathways in various cellular models. Its application extends to the study of cell cycle checkpoints, DNA replication, and the development of potential therapeutic strategies for cancers characterized by dysregulated cell proliferation. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

65316-41-8

Molecular Formula

C10H7N5OS

Molecular Weight

245.26 g/mol

IUPAC Name

N-(7H-purin-6-yl)thiophene-2-carboxamide

InChI

InChI=1S/C10H7N5OS/c16-10(6-2-1-3-17-6)15-9-7-8(12-4-11-7)13-5-14-9/h1-5H,(H2,11,12,13,14,15,16)

InChI Key

AARNVVCHOMHOPP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC=NC3=C2NC=N3

Origin of Product

United States

Ii. Advanced Synthetic Methodologies and Chemical Transformations Pertaining to N 9h Purin 6 Yl Thiophene 2 Carboxamide and Its Analogues

Convergent Synthetic Strategies for the Assembly of Purine-Thiophene Hybrid Systems

Convergent synthesis offers an efficient route to purine-thiophene hybrids by preparing the constituent purine (B94841) and thiophene (B33073) moieties independently before their final assembly. This approach allows for modularity, enabling the combination of various substituted precursors to rapidly generate a library of target compounds. Key reactions in this strategy involve forming the critical carboxamide bond or creating a carbon-nitrogen bond through nucleophilic substitution.

Amidation and Coupling Reactions for Carboxamide Linkage Formation

The formation of the carboxamide linkage is a cornerstone of convergent strategies for synthesizing N-(9H-purin-6-yl)thiophene-2-carboxamide. This involves the reaction between an activated thiophene-2-carboxylic acid derivative and an amino-functionalized purine, typically adenine (6-aminopurine).

The direct amidation of thiophene-2-carboxylic acid with adenine is challenging due to the low nucleophilicity of the exocyclic amino group of adenine. Therefore, the carboxylic acid is typically activated first. Standard coupling reagents used in peptide synthesis are effective for this transformation. For instance, reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can facilitate the reaction. nih.gov Another common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting thiophene-2-carbonyl chloride can then react with adenine in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to yield the desired amide. nih.govmdpi.com

Modern coupling agents have also been employed to improve yields and simplify purification. For example, titanium tetrachloride (TiCl₄) has been reported as an effective coupling reagent for the synthesis of related N-heterocyclic thiophene-2-carboxamides. nih.govmdpi.com These reactions are typically carried out in anhydrous aprotic solvents like dichloromethane (DCM) or pyridine. nih.gov

Table 1: Common Coupling Reagents for Thiophene-2-Carboxamide Synthesis

Coupling Reagent/System Base/Solvent Key Features
Thionyl Chloride (SOCl₂) Pyridine Forms highly reactive acyl chloride intermediate.
DCC/DMAP Dichloromethane (DCM) Standard peptide coupling conditions, good yields. nih.gov

This table is interactive and can be sorted by column.

Nucleophilic Aromatic Substitution on Activated Purine Intermediates

An alternative convergent approach involves forming the N-C6 bond between the purine and the linker via a nucleophilic aromatic substitution (SNAr) reaction. This strategy typically uses a purine ring activated with a good leaving group at the C6 position, most commonly a halogen like chlorine. 6-Chloropurine is a readily available and highly versatile starting material for this purpose. nih.govmdpi.com

In this synthetic route, the nucleophile is thiophene-2-carboxamide. The reaction proceeds by the attack of the amide nitrogen on the electron-deficient C6 position of 6-chloropurine, displacing the chloride ion. These reactions often require heating and the presence of a base to neutralize the HCl generated. mdpi.com Common bases include sodium carbonate (Na₂CO₃) or tertiary amines like triethylamine (NEt₃). nih.govmdpi.com The choice of solvent can range from water to polar aprotic solvents like n-butanol. nih.gov

The SNAr mechanism is widely accepted to proceed through a two-step addition-elimination sequence via a negatively charged Meisenheimer intermediate. nih.govnih.gov However, recent studies suggest that many SNAr reactions, particularly on heteroaromatic rings with good leaving groups, may proceed through a concerted mechanism. nih.govnih.gov The efficiency of the substitution is enhanced by the electron-withdrawing nature of the nitrogen atoms within the purine ring system, which stabilizes the transition state. This method is highly effective for synthesizing N6-substituted purine derivatives. nih.govmdpi.com

Synthetic Pathways for the Derivatization of Thiophene-2-carboxamide Scaffolds

The functionalization and construction of the thiophene-2-carboxamide core are crucial for developing analogues with diverse properties. Methodologies include building the thiophene ring from acyclic precursors through cycloaddition and condensation reactions, as well as the selective modification of a pre-formed thiophene ring.

Cycloaddition and Condensation Reactions for Thiophene Ring Construction

The construction of the thiophene ring itself can be achieved through various powerful chemical reactions, allowing for the incorporation of diverse substituents from the outset.

Condensation Reactions: One of the most versatile methods for synthesizing polysubstituted thiophenes is the Gewald aminothiophene synthesis. This reaction involves the condensation of a ketone or aldehyde with an activated nitrile (such as malononitrile) in the presence of elemental sulfur and a base (e.g., morpholine or triethylamine). This one-pot, three-component reaction assembles the 2-aminothiophene ring, which can then be further functionalized. For example, the amino group can be acylated or diazotized to introduce other functionalities, or it can be converted into the desired carboxamide group through subsequent steps.

Other notable condensation methods include the Hinsberg synthesis, which utilizes the reaction between a 1,2-dicarbonyl compound and diethyl thiodiacetate. The Fiesselmann thiophene synthesis is another powerful tool, involving the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or nitriles. researchgate.net More recently, one-step methods involving the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds have been used to produce highly substituted thiophene-2-carboxamide derivatives. nih.gov

Cycloaddition Reactions: Thiophenes can also participate in cycloaddition reactions, although their aromatic character often requires harsh conditions or activation. researchtrends.net Thiophene S-oxides, which are less aromatic, can act as dienes in [4+2] cycloaddition (Diels-Alder) reactions with various dienophiles, such as N-phenylmaleimide or activated methylenecyclopropanes. researchtrends.netrsc.org These reactions provide a pathway to complex bicyclic structures which can subsequently be transformed to yield substituted aromatic rings. Formal [3+2] cycloaddition reactions between sulfur-based pyridinium 1,4-zwitterions and activated alkynes also provide a metal-free and catalyst-free route to tetrasubstituted thiophenes. mdpi.com

Selective Functionalization and Substitution Patterns on the Thiophene Core

The introduction of various functional groups onto a pre-existing thiophene-2-carboxamide scaffold is essential for structure-activity relationship (SAR) studies. The thiophene ring behaves as an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. mdpi.com

The directing effects of the substituents on the ring govern the regioselectivity of these reactions. The sulfur atom directs electrophiles to the C2 and C5 positions. In thiophene-2-carboxamide, the C2 position is occupied, and the carboxamide group is an electron-withdrawing, deactivating meta-director. However, the activating effect of the ring sulfur typically dominates, leading to substitution primarily at the C5 position, and to a lesser extent, the C4 position. Common electrophilic substitution reactions include halogenation (bromination, chlorination), nitration, and Friedel-Crafts acylation.

Achieving specific substitution patterns often requires multi-step synthetic sequences and careful choice of reagents and reaction conditions.

Substitution at C5: As mentioned, electrophilic substitution on thiophene-2-carboxamide derivatives preferentially occurs at the C5 position. For example, bromination using N-bromosuccinimide (NBS) in a solvent like acetic acid or DMF will regioselectively yield the 5-bromo-thiophene-2-carboxamide derivative. This 5-bromo intermediate is a versatile building block for further functionalization. mdpi.com It can undergo a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with aryl boronic acids, to introduce diverse aryl or heteroaryl substituents at the C5 position. mdpi.com

Substitution at C3 and C4: Introducing substituents at the C3 or C4 positions is more challenging and often requires starting with a pre-functionalized thiophene or using directed metalation strategies. For example, starting with a 3-substituted thiophene allows for subsequent reactions to build the carboxamide at C2 and further functionalize the remaining positions. The cyclization of precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with α-halogenated reagents is a strategy that allows for the synthesis of 3-substituted thiophene-2-carboxamides. nih.gov This approach provides access to derivatives with hydroxyl, methyl, and amino groups at the C3 position, demonstrating regioselective control during the ring construction phase. nih.gov

Table 2: Regioselective Functionalization of Thiophene-2-Carboxamide

Position Method Reagent Example Type of Group Introduced
C5 Electrophilic Aromatic Substitution N-Bromosuccinimide (NBS) Halogen (Br)
C5 Suzuki-Miyaura Coupling (of 5-bromo derivative) Aryl Boronic Acid, Pd catalyst Aryl, Heteroaryl

This table is interactive and can be sorted by column.

Derivatization and Modification of the Purine Heterocycle

The purine core is a versatile scaffold that offers multiple sites for chemical modification. Strategic derivatization of the purine ring is essential for modulating the physicochemical and biological properties of the target compounds. Key modifications include substitutions at its nitrogen and carbon atoms.

The nitrogen atoms of the purine ring, particularly N9, are common targets for alkylation and arylation, as substitution at this position can significantly influence molecular conformation and interactions. Direct alkylation of 6-substituted purines with alkyl halides under basic conditions often results in a mixture of N7 and N9 isomers. However, achieving regioselectivity is a primary goal in synthetic design.

A highly efficient method for the N-arylation of purines utilizes a copper(I)-catalyzed reaction with aryl halides. This approach generally demonstrates high selectivity for the N9 position. The reaction is catalyzed by a combination of a copper(I) source, such as copper(I) bromide (CuBr), and a phenanthroline-based ligand like 4,7-bis(2-hydroxyethylamino)-1,10-phenanthroline (BHPhen), and can be performed in aqueous DMF or ethanol. This method is compatible with a wide range of aryl halides, including those with electron-donating and electron-withdrawing groups, as well as various purine substrates. For instance, the reaction of purine with iodobenzene yields the N9-arylated product in high yield. Even heteroaryl halides, such as 3-bromothiophene, can be coupled successfully.

While N9 is the most common site of substitution, regioselective alkylation at the N7 position can also be achieved. Methodologies for N7 alkylation are less common but can be favored by using Grignard reagents or by proceeding through 7,8-dihydropurine intermediates. The choice of reaction conditions and starting materials is critical in directing the substitution to the desired nitrogen position.

EntryPurine SubstrateAryl HalideCatalyst SystemProduct(s)Yield (%)Reference
16-ChloropurineIodobenzeneCuBr / BHPhen9-Phenyl-6-chloropurine79
26-ChloropurineBromobenzeneCuBr / BHPhen9-Phenyl-6-chloropurine78
3Adenine3-BromothiopheneCuBr / BHPhenN9-(Thiophen-3-yl)adenine85
4GuanineIodobenzeneCuBr / BHPhenN9-Phenylguanine65

The C2 and C6 positions of the purine ring are key sites for introducing diversity into this compound analogues. The parent compound features the thiophene-2-carboxamide moiety at the C6 position, which is typically installed via nucleophilic aromatic substitution (SNAr) on a 6-halopurine precursor. For instance, reacting 6-chloropurine with thiophene-2-carboxamide can form the desired scaffold.

Further modifications at C6 can be achieved using transition metal-catalyzed cross-coupling reactions. These methods allow for the formation of C-C bonds, which is challenging with traditional SNAr chemistry. For example, photoredox/nickel dual catalysis enables the direct coupling of 6-chloropurines with a variety of primary and secondary alkyl bromides, even on unprotected nucleosides.

The C2 position can also be functionalized. Starting from 2,6-dichloropurine, selective substitution can be achieved. For example, reaction with an amine can lead to displacement of the chlorine at C6, leaving the C2 chlorine available for subsequent reactions. This stepwise approach allows for the introduction of different substituents at both positions. The synthesis of 6-(imidazol-1-yl)purines has been demonstrated by treating 2,6-dichloropurine with imidazole (B134444), leading to 2-chloro-6-(imidazol-1-yl)purine. This intermediate can then be further modified at the C2 position.

Starting MaterialReagent(s)Position(s) ModifiedProduct TypeReference
6-HalopurineAlkyl Bromide, Photocatalyst, Ni CatalystC6C6-Alkylpurine
2,6-DichloropurineImidazoleC62-Chloro-6-(imidazol-1-yl)purine
Inosine (via Appel reaction)ImidazoleC66-(Imidazol-1-yl)purine
6-ChloropurineEthyl AcetoacetateC62-(Purin-6-yl)acetoacetic Acid Ethyl Ester

Catalytic Approaches in Complex Molecule Synthesis

Modern organic synthesis relies heavily on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. For the synthesis of complex molecules like derivatives of this compound, transition metal catalysis is particularly indispensable.

The Suzuki–Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. In the context of this compound analogues, the Suzuki–Miyaura reaction is widely used to introduce aryl or heteroaryl substituents onto either the purine or the thiophene ring.

For example, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide can be coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst to generate 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide derivatives in good yields. Similarly, the purine core can be functionalized. The Suzuki-Miyaura reaction has been successfully used to introduce a 3-thienyl group onto a 9-substituted 2,6-diaminopurine. This methodology allows for the facile synthesis of complex biaryl and heterobiaryl structures that are central to many advanced analogues. The reactions are typically performed in the presence of a palladium catalyst and a base, such as potassium carbonate. Recent advancements have even demonstrated the feasibility of conducting these reactions in environmentally friendly aqueous media using micellar catalysis, which can lead to high yields and short reaction times at room temperature.

Analytical and Spectroscopic Characterization of Synthesized Compounds

The unambiguous determination of the chemical structure of newly synthesized compounds is a cornerstone of chemical research. A suite of analytical and spectroscopic techniques is employed to confirm the identity, purity, and detailed molecular structure of this compound and its derivatives.

The primary methods for structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms. For instance, the chemical shifts and coupling constants of the protons on the purine and thiophene rings can confirm their substitution patterns. Specific signals for the amide N-H and purine N-H protons are also characteristic.

¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of different functional groups and substitution patterns.

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to establish detailed connectivity. HMBC is particularly useful for identifying long-range (2- and 3-bond) correlations between protons and carbons, helping to piece together the molecular framework and confirm the site of substitutions, such as distinguishing between N7 and N9 isomers. NOESY can reveal through-space proximity of protons, which is crucial for determining stereochemistry and the spatial arrangement of substituents.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which allows for the determination of the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HR-MS), often using techniques like Electrospray Ionization (ESI), can determine the molecular formula with high accuracy by measuring the exact mass.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. Characteristic absorption bands can confirm the presence of N-H bonds (in the purine and amide), C=O stretching of the amide group, and aromatic C-H and C=C bonds of the heterocyclic rings.

TechniqueInformation ProvidedApplication ExampleReference
¹H NMR Proton environment, connectivity, and countDistinguishing aromatic protons on purine and thiophene rings; identifying amide and N-H protons.
¹³C NMR Carbon skeleton and functional groupsAssigning signals for C2, C4, C5, C6, C8 of the purine ring and carbons of the thiophene ring.
2D NMR (HMBC, NOESY) Long-range C-H connectivity; spatial proximity of atomsConfirming N9 substitution by observing correlation between N9-substituent and H-8 of purine.
HR-MS (ESI) Exact mass and elemental formulaConfirming the molecular formula of a synthesized derivative to a high degree of accuracy.
IR Spectroscopy Presence of specific functional groupsIdentifying characteristic C=O stretch of the amide and N-H stretches.

Iii. Cutting Edge Computational and Theoretical Investigations in Support of N 9h Purin 6 Yl Thiophene 2 Carboxamide Research

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the interaction between a ligand, such as N-(9H-purin-6-yl)thiophene-2-carboxamide, and its biological target, typically a protein or enzyme.

Molecular docking simulations are crucial for predicting how this compound and its derivatives bind to the active sites of biological macromolecules. These studies help identify key intermolecular interactions, such as hydrogen bonds, that stabilize the ligand-target complex. For instance, studies on structurally related purine (B94841) carboxamides have successfully elucidated their binding modes with various enzymes. bioorganica.com.ua

In research on N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide derivatives, molecular docking was used to understand their interactions with xanthine (B1682287) oxidase, a key enzyme in purine metabolism. bioorganica.com.uaresearchgate.net The simulations revealed specific binding orientations within the enzyme's active site. Similarly, docking studies on N-(9H-Purin-6-yl) Benzamide (B126), a related analog, predicted the formation of hydrogen bonds between the ligand and protein receptors, a critical factor for its potential antimalarial activity. tandfonline.com Thiophene-2-carboxamide derivatives have also been docked with various proteins to explain the interactions between the compound and the amino acid residues of the target enzyme. nih.gov These computational predictions of binding modes and affinities are essential for the rational design of more potent and selective inhibitors.

Table 1: Summary of Molecular Docking Findings for Related Purine and Thiophene (B33073) Carboxamides This table is representative of findings for structurally similar compounds to illustrate the application of molecular docking.

Compound Class Target Enzyme Key Findings from Docking Studies Reference
N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides Xanthine Oxidase Competitive inhibition; elucidation of enzyme-inhibitor complex formation. bioorganica.com.ua, researchgate.net
N-(9H-Purin-6-yl) Benzamide Antimalarial Protein Targets Prediction of hydrogen bond formation between the ligand and protein receptors. tandfonline.com

Beyond predicting binding poses, molecular docking provides mechanistic insights into how these compounds inhibit enzyme function. For derivatives of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide, kinetic data combined with docking results showed a competitive type of inhibition against xanthine oxidase. bioorganica.com.uaresearchgate.net This indicates that the inhibitor molecule competes with the natural substrate for binding to the enzyme's active site. The docking studies helped to visualize and understand the specific molecular interactions that enable this competitive mechanism. bioorganica.com.ua This detailed understanding of the enzyme-inhibitor complex is vital for optimizing the inhibitor's structure to enhance its therapeutic efficacy.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations offer a deep understanding of its intrinsic electronic properties, reactivity, and geometric configuration.

DFT calculations are employed to determine the optimized molecular geometry and electronic properties of thiophene-2-carboxamide derivatives. nih.govnih.gov These studies can, for example, determine the relative stability of different conformers; calculations on thiophene-2-carboxamide revealed its s-cis conformer to be more stable than the s-trans isomer. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. wikipedia.orgyoutube.com These orbitals are critical because they are the primary participants in chemical reactions. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and stability. nih.govnih.gov A smaller gap suggests higher reactivity and lower stability. mdpi.com For various thiophene-2-carboxamide derivatives, DFT calculations have been used to determine the energies of the HOMO, LUMO, and the corresponding energy gap, providing insights into their chemical behavior and potential bioactivity. mdpi.comresearchgate.net

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated. These include ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (σ), and the electrophilicity index (ω). mdpi.com

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Softness (σ) is the reciprocal of hardness (1/η) and indicates how easily the electron cloud can be polarized.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These descriptors have been calculated for various thiophene carboxamide analogs to understand and compare their reactivity. mdpi.com For example, a study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides computed these parameters to observe the effect of different substituents on the molecule's reactivity. mdpi.comnih.gov

Table 2: Representative Quantum Chemical Properties for Thiophene Carboxamide Derivatives from DFT Studies This table presents a conceptual representation of data derived from DFT calculations on similar compound series.

Parameter Description Typical Value Range (eV) Reference
E_HOMO Energy of the Highest Occupied Molecular Orbital -4.8 to -6.8 researchgate.net, mdpi.com
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital -3.2 to -1.5 researchgate.net, mdpi.com
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO 1.6 to 5.1 researchgate.net, researchgate.net, mdpi.com
Chemical Hardness (η) Resistance to change in electron distribution ~2.1 to 2.5 mdpi.com

| Electrophilicity Index (ω) | Capacity to accept electrons | ~1.8 to 3.5 | mdpi.com |

Theoretical Prediction of Non-linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties in organic molecules has garnered significant interest due to their potential applications in optical technologies. Theoretical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting these properties. The NLO response of a molecule is primarily governed by its electronic structure, specifically the presence of conjugated π-systems and electron donor-acceptor groups that facilitate intramolecular charge transfer.

For this compound, the combination of the electron-rich thiophene ring and the purine system creates an extended π-electron delocalization pathway. This delocalization is a critical factor for potential NLO activity. semanticscholar.org Computational studies on similar heterocyclic systems have shown that the first-order hyperpolarizability (β), a key measure of a molecule's NLO response, can be reliably calculated. researchgate.net In related thiophene sulfonamide derivatives, molecules with lower HOMO-LUMO energy gaps were found to have higher hyperpolarizability, indicating a stronger NLO response. semanticscholar.org It is predicted that the title compound may possess a significant NLO response, making it a candidate for development in materials science. researchgate.net The theoretical calculation of parameters such as dipole moment (μ), polarizability (α), and hyperpolarizability (β) using quantum chemical methods like DFT with the B3LYP functional is a standard approach to evaluate this potential. researchgate.net

Validation of Spectroscopic Parameters through Computational Methods

Computational methods are routinely used to validate and interpret experimental spectroscopic data, such as Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectra. By calculating these properties from first principles, researchers can confirm the synthesized molecular structure and gain a deeper understanding of its vibrational and electronic characteristics.

For thiophene carboxamide derivatives, DFT calculations have been successfully employed to predict vibrational frequencies. nih.govmdpi.com These theoretical spectra are often compared with experimental FT-IR results, showing good agreement and allowing for precise assignment of vibrational modes, such as C=C stretching in the thiophene ring and N-H vibrations in the carboxamide linker. nih.govmdpi.com Similarly, computational chemistry can predict NMR chemical shifts, which are sensitive to the electronic environment of each nucleus. researchgate.net The validation of experimental data through these computational models provides a high degree of confidence in the structural characterization of novel compounds like this compound. semanticscholar.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational and Interaction Dynamics

Molecular Dynamics (MD) simulations offer a window into the dynamic nature of molecules and their interactions with biological targets over time. researchgate.net This computational technique simulates the movement of atoms and molecules, providing insights into conformational changes, binding stability, and the intricate dance between a ligand and its receptor protein. nih.gov For a potential drug candidate, understanding these dynamics is crucial for predicting its efficacy and binding affinity.

In studies of related thiophene carboxamide derivatives designed as anticancer agents, MD simulations were performed to assess the stability of the ligand-protein complexes. nih.gov These simulations, often run for timescales of 100 nanoseconds, reveal how the compound settles into the binding pocket and how its interactions with key amino acid residues evolve. nih.gov Such studies are critical for confirming that the binding mode predicted by static molecular docking is stable in a more realistic, dynamic environment. nih.gov

Exploration of Ligand-Receptor Stability and Dynamic Behavior

A key application of MD simulations is the detailed exploration of ligand-receptor stability. By analyzing the trajectory of the simulation, researchers can calculate metrics that quantify the stability of the complex. One of the most common metrics is the Root Mean Square Deviation (RMSD), which measures the average change in the displacement of a selection of atoms over time. A stable RMSD value over the course of the simulation suggests that the ligand has found a stable binding pose within the receptor. researchgate.net

For example, MD simulations of thiophene carboxamide derivatives targeting specific enzymes have shown the formation of highly stable and compact ligand-protein complexes. nih.gov Analysis of these simulations can reveal crucial interactions, such as persistent hydrogen bonds or π-cation interactions between the electron-rich thiophene ring and charged amino acid residues, which are fundamental to maintaining a stable and effective binding. nih.govnih.gov It was found in one study that the amino acid Asn535 plays a crucial role in stabilizing inhibitors within the binding pocket. nih.gov This detailed understanding of dynamic behavior is essential for optimizing the structure of this compound to enhance its binding affinity and biological activity.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. preprints.org

Three-dimensional QSAR (3D-QSAR) is an advanced approach that considers the three-dimensional properties of molecules. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the steric and electrostatic fields of a molecule with its biological activity. nih.govpreprints.org These methods have been successfully applied to series of purine derivatives and thiophene-containing compounds to understand the structural requirements for their cytotoxic or enzyme-inhibitory effects. nih.govresearchgate.net

Development of Predictive Models for Biological Activity

The development of a robust 3D-QSAR model involves aligning a set of structurally related molecules and calculating their molecular fields. nih.gov Statistical methods are then used to create an equation that predicts activity based on these fields. The predictive power of these models is rigorously validated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govnih.gov

For instance, a 3D-QSAR study on N-[2-chloro-9H-purin-6-yl] derivatives, which are structurally analogous to the title compound, yielded a statistically significant model with a correlation coefficient (r) of 0.923, indicating a strong correlation between the molecular fields and analgesic activity. nih.gov In another study on thieno[3,2-b]pyrrole-5-carboxamide inhibitors, both CoMFA and CoMSIA models were established with high predictive capabilities (CoMFA q² = 0.783, r² = 0.944; CoMSIA q² = 0.728, r² = 0.982). nih.gov

The output of these models includes contour maps, which visually represent regions where modifications to the molecular structure would likely enhance or diminish biological activity. preprints.org For example, a map might show that adding a bulky group in a specific region would be beneficial for activity (a favorable steric region), while adding an electronegative group elsewhere would be detrimental. researchgate.net This information provides invaluable guidance for the rational design of new, more potent analogues of this compound. nih.gov

Table of 3D-QSAR Model Validation Parameters from Related Studies

Model Type Compound Series q² (Cross-validated r²) r² (Non-cross-validated r²) Predicted r² (r²_pred) Reference
CoMFA Thieno[3,2-b]pyrrole-5-carboxamide Derivatives 0.783 0.944 0.851 nih.gov
CoMSIA Thieno[3,2-b]pyrrole-5-carboxamide Derivatives 0.728 0.982 0.814 nih.gov

| MFA | N-[2-chloro-9H-purin-6-yl] Derivatives | 0.852 (as r²) | 0.923 (as r) | - | nih.gov |

Iv. Comprehensive Evaluation of Biological Activities and Underlying Molecular Mechanisms in Vitro and Preclinical Studies

Investigation of Anticancer and Antitumor Potency

The N-(9H-purin-6-yl) amide scaffold has been a focal point in the design of novel anticancer agents. Studies on derivatives, particularly N-(9H-purin-6-yl) benzamides, provide a strong inferential basis for the potential of N-(9H-purin-6-yl)thiophene-2-carboxamide as a cytotoxic and antitumor compound.

Derivatives closely related to this compound have demonstrated significant cytotoxic activity across a range of human cancer cell lines. For instance, a series of N-(9H-purin-6-yl) benzamide (B126) derivatives showed cytotoxic activities with IC₅₀ values ranging from 3 to 39 µM. nih.gov Similarly, other N-(purin-6-yl) conjugates have exhibited high cytotoxicity against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), human gastric carcinoma (SNU-1), and human hepatocellular carcinoma (HepG2) cells. nih.gov The presence of both the purine (B94841) residue and a specific linker is considered crucial for the cytotoxic activity of this compound class. nih.gov

Table 1: Cytotoxicity of Related Purine Derivatives in Cancer Cell Lines The data below represents findings from closely related N-(purin-6-yl) derivatives, providing a proxy for the potential activity of this compound.

Compound ClassCell LineCancer TypeCytotoxic Activity (IC₅₀)
N-(9H-purin-6-yl) benzamide derivativesVariousMultiple3-39 µM nih.gov
N-[ω-(purin-6-yl)aminoalkanoyl] derivatives4T1Murine Mammary CarcinomaHigh nih.gov
N-[ω-(purin-6-yl)aminoalkanoyl] derivativesCOLO201Human Colorectal AdenocarcinomaHigh nih.gov
N-[ω-(purin-6-yl)aminoalkanoyl] derivativesSNU-1Human Gastric CarcinomaHigh nih.gov
N-[ω-(purin-6-yl)aminoalkanoyl] derivativesHepG2Human Hepatocellular CarcinomaHigh nih.gov

Analysis of Cell Cycle Perturbation and Apoptosis Induction Pathways

The anticancer effects of these purine derivatives are linked to their ability to disrupt the cell cycle and induce programmed cell death (apoptosis). nih.gov The evaluation of these mechanisms often involves techniques like flow cytometry to analyze DNA content and detect markers of apoptosis. researchgate.netnih.gov For example, Annexin V-FITC staining is used to identify early apoptotic cells by detecting the translocation of phosphatidylserine (B164497) to the outer cell membrane. researchgate.netnih.gov

Studies on related N-(9H-purin-6-yl) benzamide derivatives confirm that they induce apoptosis. nih.gov Furthermore, analysis of other purine conjugates suggests a mechanism involving the inhibition of DNA biosynthesis, which can lead to cell cycle arrest. nih.gov Depending on the specific derivative and cell line, this can manifest as an accumulation of cells in different phases of the cell cycle, such as the S phase or the G2/M phase. researchgate.netnih.gov

Beyond immediate cytotoxicity, N-(9H-purin-6-yl) benzamide derivatives have been shown to effectively decrease cell proliferation. nih.gov This anti-proliferative effect is a key component of their antitumor activity, preventing the growth and expansion of cancer cell populations. This is often measured using assays like Carboxyfluorescein succinimidyl ester (CFSE) tracking, which monitors cell divisions. nih.gov

To better predict clinical efficacy, researchers utilize advanced preclinical models like three-dimensional (3D) spheroids and in vivo animal models. nih.gov 3D spheroids are cell aggregates that more accurately mimic the in vivo environment of a tumor, including nutrient and oxygen gradients and cell-cell interactions. nih.govnih.gov While specific data on this compound in 3D spheroid models is not yet prevalent, related compounds have been tested in vivo. Two N-(9H-purin-6-yl) benzamide derivatives, when evaluated in vivo, demonstrated weak antitumoral activity, highlighting the complexities of translating in vitro results. nih.gov

A promising strategy in cancer therapy is the combination of novel agents with existing drugs to enhance efficacy. The lead N-(9H-purin-6-yl) benzamide compound and its water-soluble prodrug were found to have a synergistic activity with fludarabine, a standard nucleoside analogue used in cancer treatment. nih.gov This synergy was observed both in vitro and in vivo, suggesting that compounds of this class could be used to augment the effectiveness of current chemotherapy regimens. nih.gov

Antimicrobial Activity Profile

The thiophene-2-carboxamide scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Derivatives of this structure have shown a broad spectrum of activity against various pathogenic microbes.

Research on different thiophene-2-carboxamide derivatives has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Active species include the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacteria Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.govnih.govresearchgate.net Notably, certain derivatives have shown potent activity against drug-resistant strains, such as extended-spectrum-β-lactamase (ESBL)-producing E. coli ST131 and colistin-resistant A. baumannii and E. coli. nih.govmdpi.comresearchgate.net Some compounds within this class have also exhibited antifungal activity against yeasts like Candida albicans. researchgate.net The antimicrobial potency and spectrum are highly dependent on the specific substitutions on the thiophene (B33073) and carboxamide moieties. nih.gov

Table 2: Antimicrobial Spectrum of Thiophene-2-Carboxamide Derivatives This table summarizes the observed activity of various thiophene-2-carboxamide analogs, indicating the potential antimicrobial profile of this compound.

PathogenTypeActivity Observed
Staphylococcus aureusGram-positiveYes nih.govresearchgate.net
Bacillus subtilisGram-positiveYes nih.govresearchgate.net
Escherichia coliGram-negativeYes nih.govresearchgate.net
E. coli (ESBL-producing)Gram-negative (Resistant)Yes mdpi.comresearchgate.net
Pseudomonas aeruginosaGram-negativeYes nih.govresearchgate.net
Klebsiella pneumoniaeGram-negativeYes researchgate.net
Acinetobacter baumanniiGram-negativeYes nih.gov
Candida albicansFungusYes researchgate.net

Specific Enzyme Inhibition and Target Engagement

The hybrid nature of this compound suggests multiple potential enzymatic targets, leveraging the established inhibitory activities of both the purine and thiophene carboxamide moieties.

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov While direct studies on the thiophene variant are pending, compelling evidence from structurally analogous compounds points to potent XO inhibition. A series of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides, which differ from the target compound only by the nature of the five-membered heterocyclic ring, were synthesized and evaluated as XO inhibitors. bioorganica.com.uaresearchgate.net

Several of these oxazole-based analogs exhibited inhibitory concentrations (IC₅₀) in the nanomolar range, demonstrating high potency. bioorganica.com.uaresearchgate.net Kinetic analysis of the most active derivative revealed a competitive mode of inhibition, indicating that the compound competes with the natural substrate for binding to the enzyme's active site. bioorganica.com.uaresearchgate.net Given the identical N-(9H-purin-6-yl)carboxamide core, it is highly probable that this compound engages xanthine oxidase in a similar manner.

Table 3: Xanthine Oxidase Inhibition by N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide Analogs
5-Substituent on Oxazole RingIC₅₀ (μM)Reference(s)
Phenyl0.28 researchgate.net
4-Methylphenyl0.23 researchgate.net
4-Methoxyphenyl0.17 researchgate.net
4-Chlorophenyl0.11 researchgate.net
5,6,7,8-Tetrahydronaphthalen-2-yl0.09 bioorganica.com.uaresearchgate.net

Sirtuins are a family of NAD⁺-dependent deacetylases that regulate crucial cellular processes and are considered important therapeutic targets. acs.orgnih.gov The thieno-carboxamide scaffold is a key feature of a novel class of potent sirtuin inhibitors. Research has identified thieno[3,2-d]pyrimidine-6-carboxamides as pan-inhibitors of SIRT1, SIRT2, and SIRT3, with potencies in the low nanomolar range. acs.orgacs.orgnih.gov

These compounds are structurally very similar to this compound, sharing the thiophene carboxamide portion linked to a bicyclic nitrogenous heterocycle. One representative compound from this class, 11c , demonstrated IC₅₀ values of 3.6 nM, 2.7 nM, and 4.0 nM for SIRT1, SIRT2, and SIRT3, respectively. acs.orgacs.orgnih.gov Crystallographic studies revealed that these inhibitors bind in the active site cleft, with the carboxamide group occupying the nicotinamide (B372718) C-pocket and the thieno[3,2-d]pyrimidine (B1254671) core making a crucial π-stacking interaction. acs.org This strong evidence suggests that this compound is a promising candidate for the modulation of sirtuin activity.

Table 4: Sirtuin Inhibition by a Thieno[3,2-d]pyrimidine-6-carboxamide Analog (Compound 11c)
EnzymeIC₅₀ (nM)Reference(s)
SIRT13.6 acs.orgacs.orgnih.gov
SIRT22.7 acs.orgacs.orgnih.gov
SIRT34.0 acs.orgacs.orgnih.gov

Protozoan parasites like Plasmodium falciparum, the causative agent of the most severe form of malaria, are typically purine auxotrophs. nih.govnih.gov They rely entirely on salvaging purines from their host, making the enzymes of the purine salvage pathway, such as purine nucleoside phosphorylase (PfPNP), attractive drug targets. nih.govnih.gov

The N-(9H-purin-6-yl) moiety of the title compound makes it a logical candidate for targeting these enzymes. Indeed, various N6-modified purine analogues have been reported to possess promising activity against chloroquine-resistant P. falciparum. nih.gov Furthermore, separate research has shown that bromo-benzothiophene carboxamide derivatives, while lacking the purine group, are potent inhibitors of Plasmodium growth in both in vitro and in vivo models. nih.gov The combination of a purine head group, for recognition by the parasite's purine salvage machinery, with a thiophene carboxamide body, which possesses its own antimalarial activity, presents a compelling rationale for the potential of this compound as an antiparasitic agent targeting enzymes like PfPNP.

Checkpoint Kinase 1 (CHK1) is a critical mediator of the DNA damage response, and its inhibition can sensitize cancer cells to DNA-damaging therapies. acs.orgnih.gov Both the purine and thiophene carboxamide components of the title compound are present in known CHK1 inhibitors.

A study focused on developing novel CHK1 inhibitors reported the synthesis of 2,6-disubstituted-9H-purine analogues. nih.gov Compounds with the 9H-purine core displayed potent inhibition against CHK1. The most potent compound in that series, 3l , exhibited an IC₅₀ of 12 nM against CHK1 and strongly potentiated the anticancer effect of gemcitabine (B846) in colon cancer cells by inducing S-phase arrest. nih.gov In parallel, other research has identified thiophenecarboxamide ureas as a distinct class of CHK1 inhibitors. acs.orgnih.gov The convergence of two different scaffolds, both known to produce CHK1 inhibitors, within the single molecular architecture of this compound strongly supports its potential as a modulator of the DNA damage response.

Table 5: CHK1 Inhibition by a 2,6-Disubstituted-9H-Purine Analog (Compound 3l)
TargetCell LineActivity MetricResultReference(s)
CHK1-IC₅₀12 nM nih.gov
HT29 (Colon Cancer)Gemcitabine PotentiationPotentiation Factor7-fold nih.gov

Potential for Other Kinase Inhibition (e.g., Cyclin-Dependent Kinases, Src, VEGFR2)

The structural components of this compound, namely the purine core and the thiophene carboxamide moiety, suggest a potential for broad-spectrum kinase inhibition. Purine-based derivatives, for instance, have been extensively synthesized and evaluated as potent inhibitors of cyclin-dependent kinases (Cdks), which are crucial regulators of the cell cycle. nih.gov Deregulation of Cdk activity is a known hallmark of cancer, making them a significant target for anti-cancer drug development. nih.gov

Similarly, the thiophene carboxamide scaffold is present in numerous compounds designed as kinase inhibitors. Thiophene-3-carboxamide (B1338676) derivatives have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. researchgate.netnih.gov Some of these derivatives exhibit potent VEGFR-2 inhibitory activity with IC₅₀ values in the nanomolar range. nih.gov For example, one study reported a thiophene-3-carboxamide derivative with an IC₅₀ value of 191.1 nM for VEGFR-2. nih.gov While some thiophene-based compounds showed weak inhibitory activity against c-Src kinase, others designed to target the inactive conformation of SRC have demonstrated high potency and selectivity, suggesting the potential for this scaffold in developing specific SRC inhibitors. nih.govnih.gov

The following table summarizes the inhibitory activities of structurally related compounds, providing context for the potential targets of this compound.

Compound ClassTarget KinaseReported Activity (IC₅₀)Reference
Thiophene-3-carboxamide derivative (14d)VEGFR-2191.1 nM nih.gov
Thiophene-3-carboxamide derivative (9d)VEGFR-251 nM researchgate.net
N,9-diphenyl-9H-purin-2-amine derivative (10j)BTK0.4 nM nih.gov
N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)sulfonamide (9n)Akt11.73 µM nih.gov
N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)sulfonamide (9n)Abl1.53 µM nih.gov

Elucidation of Molecular and Cellular Mechanisms of Action

The mechanistic underpinnings of this compound's biological effects are multifaceted, involving direct target interaction, pathway interference, and impacts on cellular signaling.

The molecular targets for compounds containing the purine and thiophene carboxamide scaffolds are diverse. The thiophene carboxamide framework is a key feature in inhibitors of several critical proteins in cancer progression. mdpi.com Analogs have been identified as potent inhibitors of VEGFR-2, a receptor tyrosine kinase vital for angiogenesis. mdpi.com The cellular thermal shift assay (CETSA) has been used to validate VEGFR-2 as a direct target of certain thiophene-3-carboxamide derivatives in cell lines. nih.gov Other identified targets for this class of compounds include mitochondrial complex I and protein tyrosine phosphatase 1B (PTP1B). mdpi.com

The purine ring is a well-established pharmacophore for targeting kinases. nih.gov For example, N,9-diphenyl-9H-purin-2-amine derivatives have been identified as highly potent inhibitors of Bruton's tyrosine kinase (BTK). nih.gov Furthermore, thiophenecarboxamide ureas were discovered as inhibitors of Checkpoint Kinase 1 (CHK1), a crucial component of the DNA damage response pathway. acs.org

A key mechanism of action for related purine-containing compounds is the inhibition of DNA biosynthesis. nih.gov Studies on certain N-(purin-6-yl)amino acid conjugates demonstrated that they can block DNA synthesis, leading to an accumulation of cells in the G1 phase of the cell cycle. nih.gov This antimetabolite-like activity disrupts the normal proliferation of cells. Furthermore, inhibition of targets like CHK1 directly interferes with the DNA damage repair pathway. acs.org Agents that inhibit CHK1 can abrogate the cell cycle arrest that normally occurs in response to DNA damage, forcing cells with damaged DNA into mitosis, which can lead to cell death. acs.org

By inhibiting kinases, compounds like this compound can profoundly impact intracellular signaling cascades. Inhibition of VEGFR-2, for instance, blocks the VEGF signaling pathway, which is a primary driver of angiogenesis. nih.gov This is achieved by preventing the autophosphorylation and activation of the receptor, thereby halting downstream signals that promote endothelial cell proliferation and migration. nih.gov Similarly, inhibiting CHK1 disrupts the DNA damage signaling and repair (DDR) pathway, making cancer cells, which often have other defects in this pathway (like p53 mutations), more vulnerable to DNA-damaging agents. acs.org The inhibition of SRC kinase by conformation-selective inhibitors can block not only its catalytic activity but also its scaffolding function, preventing the formation of critical protein complexes like the SRC–FAK complex and thereby disrupting cell adhesion and migration signaling. nih.gov

The purine scaffold is a quintessential example of a bio-mimetic structure in drug design. Its resemblance to adenosine, a natural ligand for the ATP-binding pocket of kinases, allows purine-based compounds to act as competitive inhibitors. nih.gov This bio-mimetic approach enables these molecules to effectively occupy the active site of a wide range of kinases, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. nih.gov The diverse substitutions possible on the purine ring allow for the fine-tuning of selectivity and potency against specific kinases. nih.gov

The mechanism of kinase inhibition by purine-based compounds typically involves competitive inhibition with respect to ATP. nih.gov These molecules bind to the ATP-binding pocket of the kinase domain. nih.gov Crystal structures of various kinases in complex with purine-derived inhibitors have revealed different binding modes, which allows for diverse exploration of the ATP binding site for structure-based drug design. nih.gov Molecular docking and molecular dynamics simulations are computational tools used to characterize these binding interactions. nih.gov Such studies on thiophene-3-carboxamide derivatives have shown they can stably bind to the active site of VEGFR-2, often as Type II inhibitors, which bind to the inactive kinase conformation. researchgate.netnih.gov These computational models help to elucidate the specific amino acid residues involved in the binding and guide the synthesis of more potent and selective inhibitors. researchgate.net

V. Structure Activity Relationship Sar Studies and Rational Molecular Design Principles

Systematic Exploration of Purine (B94841) Core Structural Modifications

The purine scaffold is a cornerstone of many biologically active molecules, and its modification is a key strategy in drug design. nih.gov For derivatives of N-(9H-purin-6-yl)thiophene-2-carboxamide, alterations at the nitrogen and carbon positions of the purine ring have profound effects on their activity.

The N9 position of the purine ring is a frequent target for modification to create analogs of natural nucleosides. nih.gov Research on related purine conjugates demonstrates that introducing substituents at the N9 position can significantly alter physicochemical properties, such as solubility, without necessarily diminishing cytotoxic activity. nih.govmdpi.com

For instance, the introduction of a 2-hydroxyethoxymethyl fragment at the N(9) position of a purine derivative was explored to increase solubility in aqueous media. nih.govmdpi.com This modification preserved the cytotoxic activity when compared to the unsubstituted analog, indicating that the N9 position can be functionalized to improve drug-like properties. nih.govmdpi.com Studies on other N9-substituted purines, such as N⁶-[(3-methylbut-2-en-1-yl)amino]purine (iP) derivatives, also show that a wide variety of alkyl chains and other functional groups can be attached at N9, leading to compounds that retain biological activity. nih.gov

Table 1: Effect of N9-Position Modifications on Purine Conjugate Properties

Parent Compound N9-Substituent Observed Effect Reference
N-[omega-(purin-6-yl)aminoalkanoyl] derivativeNoneLow solubility in aqueous media nih.govmdpi.com
N-[omega-(purin-6-yl)aminoalkanoyl] derivative2-AcetoxyethoxymethylSimilar cytotoxicity to parent compound nih.govmdpi.com
N-[omega-(purin-6-yl)aminoalkanoyl] derivative2-HydroxyethoxymethylIncreased solubility, preserved cytotoxicity nih.govmdpi.com
N⁶-isopentenyladenine (iP)Various alkyl chains (C2-C4)Retained cytokinin activity in bioassays nih.gov

The C6 and C2 positions of the purine ring are also critical determinants of biological activity. The synthesis of C6-substituted derivatives is a significant area within purine chemistry. nih.gov The most common synthetic route to attach an amino-containing side chain, such as the one in this compound, involves the nucleophilic substitution of a chlorine atom in 6-chloropurine. nih.govmdpi.com This highlights the importance of the linkage at the C6 position for the class of compounds.

Introducing substituents at the C2 position can also modulate activity. For example, screening of purine conjugates with amino acids revealed that an amino group at the C2 position, as in N-(2-aminopurin-6-yl)glycyl-(S)-glutamic acid, resulted in high antimycobacterial activity. nih.gov This suggests that adding a hydrogen-bond donor like an amino group at C2 of the this compound scaffold could be a viable strategy for enhancing or modifying its biological effects.

Detailed Analysis of Thiophene (B33073) Moiety Structural Variations

The thiophene ring is a versatile pharmacophore in medicinal chemistry due to its structural and electronic properties. nih.govmdpi.com Its aromaticity and planar nature can enhance binding to biological targets. mdpi.com

The biological activity of thiophene-2-carboxamide derivatives can be fine-tuned by altering the substituents on the thiophene ring. nih.gov SAR studies on various thiophene-2-carboxamides have shown that both the type of substituent and its location are important. nih.gov

For example, in a series of novel thiophene-2-carboxamide derivatives, the presence of a methoxy (B1213986) (-OMe) group was found to enhance antibacterial activity compared to derivatives with a methyl group or a chlorine atom. nih.gov Specifically, an amino thiophene-2-carboxamide with a 4-methyl substituent showed boosted activity against several bacterial strains. nih.gov In other contexts, 2-bromo-5-substituted thiophenes have demonstrated potent and selective anticancer activity. mdpi.com These findings indicate that the electronic and steric properties of substituents on the thiophene ring are key to modulating the biological profile.

Table 2: Influence of Thiophene Ring Substituents on Biological Activity of Thiophene-2-Carboxamide Derivatives

Substituent Type Position on Thiophene/Aryl attached to Thiophene Observed Biological Effect Reference
Methoxy (-OCH₃)Position 4 of an attached aryl groupPotent antioxidant and antibacterial activity nih.gov
Methyl (-CH₃)Position 4 of an attached aryl groupLower activity compared to methoxy analog nih.gov
Amino (-NH₂)Position 3 of thiophene ringMore potent antioxidant and antibacterial activity than hydroxyl or methyl analogs nih.gov
BromoPosition 2 (with another substituent at C5)Potent and selective anticancer activity mdpi.com

The thiophene ring is often considered a bioisosteric replacement for a phenyl ring in drug design. nih.gov This substitution can improve physicochemical properties, metabolic stability, and binding affinity. nih.gov The sulfur atom within the thiophene ring is not merely a structural placeholder; it plays an active role in molecular interactions. One of its lone pairs of electrons participates in the aromatic system, while the other can engage in hydrogen bonding, potentially enhancing drug-receptor interactions. nih.gov The replacement of a carbon atom with sulfur alters the electronic distribution and geometry of the ring, which can enhance reactivity and biological potential. mdpi.com The presence of heteroatoms like sulfur is a common feature in many biologically active compounds. mdpi.com

Importance of the Carboxamide Linker in Ligand-Target Interactions

The carboxamide linker (-CO-NH-) connecting the purine core and the thiophene moiety is not just a spacer but an essential structural element for biological activity. mdpi.comresearchgate.net SAR studies have frequently indicated that the carboxamide group is crucial for activity. researchgate.net

Conformational Preferences and Key Hydrogen Bonding Networks

Computational studies, including density functional theory (DFT) and Møller-Plesset (MP2) calculations on thiophene-2-carboxamide, have indicated that the s-cis conformer (where the sulfur atom of the thiophene ring and the carbonyl oxygen are on the same side of the C-C bond) is generally more stable than the s-trans isomer. nih.gov The stability of the s-cis conformer can be further enhanced by the presence of substituents at the 3-position of the thiophene ring that can form an intramolecular hydrogen bond with the amide N-H group. nih.gov For instance, the introduction of an ethynyl (B1212043) group at the 3-position significantly stabilizes the s-cis conformer through a moderate hydrogen bond between the alkyne and the amide proton. nih.gov

In the context of this compound, the purine moiety itself presents multiple sites for hydrogen bonding. The purine ring system has several nitrogen atoms (N1, N3, N7, and N9) and an exocyclic amino group at the C6 position (if unsubstituted) that can act as hydrogen bond donors and acceptors. The amide linker also contains a hydrogen bond donor (N-H) and an acceptor (C=O). These features allow for the formation of key hydrogen bonding networks with biological targets, a critical factor for molecular recognition and biological activity. Docking simulations of other thiophene carboxamide derivatives into protein binding sites have highlighted the formation of crucial hydrogen bonds that contribute to their inhibitory activity. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies in Compound Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the optimization of lead compounds. drughunter.combhsai.org These approaches involve modifying the core structure (scaffold) or specific functional groups of a molecule to discover novel chemotypes with improved properties, such as enhanced potency, better selectivity, optimized pharmacokinetic profiles, or novel intellectual property. drughunter.combhsai.org

Bioisosterism refers to the replacement of a functional group with another that possesses similar physical and chemical properties, leading to a comparable biological response. drughunter.com This can range from classical replacements (e.g., F for H) to non-classical ones involving more complex structural changes. drughunter.com Amide groups, like the one in this compound, are often targets for bioisosteric replacement to improve metabolic stability. Heterocyclic rings such as triazoles, oxadiazoles, or imidazoles are common bioisosteres for the amide bond, as they can mimic the hydrogen bonding pattern. drughunter.com

Scaffold hopping aims to replace the central core of a molecule while retaining the spatial arrangement of key interacting functional groups. bhsai.org This strategy has been successfully applied to various compound classes, including those containing thiophene carboxamide and purine cores, to generate new lead series. nih.govdundee.ac.uk

The application of scaffold hopping and bioisosteric replacement has led to the development of novel chemotypes based on the thiophene carboxamide and purine scaffolds with significantly enhanced properties.

For instance, in the development of sphingomyelin (B164518) synthase 2 (SMS2) inhibitors, a scaffold hopping strategy from a benzo[d]isoxazole derivative led to the discovery of novel and potent thiophene carboxamide analogs. nih.gov This highlights how modifying the core scaffold can lead to compounds with high potency and selectivity. nih.gov

Similarly, research on N-[omega-(purin-6-yl)aminoalkanoyl] derivatives demonstrated that modifications can address issues like poor aqueous solubility. mdpi.com By introducing a 2-hydroxyethoxymethyl group at the N(9) position of the purine ring, researchers aimed to enhance solubility and improve the cytotoxic profile of the compounds. mdpi.com Although a significant increase in solubility was not achieved in this specific case, the resulting analog maintained a high level of cytotoxic activity, demonstrating that substantial structural modifications to the purine scaffold are tolerated and can be used to fine-tune compound properties. mdpi.com

Furthermore, extensive scaffold-hopping exercises on other heterocyclic series have shown that this approach can lead to preclinical candidates with improved solubility and a better balance of potency and metabolic stability. dundee.ac.uk The replacement of one heterocyclic core with another, such as imidazo[1,2-a]pyrimidine, while maintaining key substituent groups, can result in compounds with superior drug-like properties. dundee.ac.uk These examples underscore the power of scaffold-based design in the optimization of heterocyclic compounds like this compound.

Identification of Key Pharmacophoric Features and Essential Structural Determinants for Activity

A pharmacophore is a model that describes the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target. Identifying the key pharmacophoric features of this compound analogs is crucial for designing new, more potent molecules.

Based on the structure and findings from related series, the key pharmacophoric elements for this class of compounds likely include:

Aromatic/Heterocyclic Systems: Both the thiophene and purine rings serve as crucial aromatic systems that can engage in π-π stacking or hydrophobic interactions with the target protein. nih.gov The thiophene ring is considered a valuable pharmacophore due to the electron delocalization of the sulfur atom, contributing to its character as a reactive analog of benzene. mdpi.com

Hydrogen Bond Donors and Acceptors: The purine ring, with its multiple nitrogen atoms, and the amide linker are critical for forming specific hydrogen bond interactions. nih.govdundee.ac.uk Studies on various kinase inhibitors and other enzyme-targeted compounds frequently show that a precise hydrogen bonding pattern is essential for activity. A hydrogen bond donor at the N1 or N8 position of a heterocyclic core can be vital for potency. dundee.ac.uk

Linker Geometry: The carboxamide linker positions the thiophene and purine scaffolds at a specific distance and orientation relative to each other, which is critical for fitting into the binding site of a target protein.

Studies on related N-(purin-6-yl) derivatives have shown that the presence of both the purine ring and another aromatic fragment, connected by a linker of a specific length, is crucial for cytotoxic activity. mdpi.com The absence of the purine fragment in some control compounds led to a complete loss of activity, confirming its role as an essential pharmacophoric element. mdpi.com

The biological activity of this compound analogs is highly dependent on the steric and electronic properties of their substituents.

Electronic Requirements: The electronic nature of substituents influences the charge distribution across the molecule, affecting its ability to form hydrogen bonds, electrostatic interactions, and even its metabolic stability.

Thiophene Ring: The introduction of electron-withdrawing groups, such as halogens, on the thiophene ring can modulate its electronic properties. mdpi.com In some series of thiophene carboxamides, compounds with electron-withdrawing groups on an attached phenyl ring showed significant anticancer activity. mdpi.com

Purine Ring: Modifications to the purine ring, such as the introduction of different substituents, can alter its electronic character and interaction profile. For example, in a series of thiophene-2-carboxamide derivatives, the presence of an amino group was found to be more potent than hydroxyl or methyl groups, which can be attributed to its electronic and hydrogen-bonding capabilities. nih.gov

The interplay between steric and electronic factors is complex and context-dependent. Optimal target engagement is achieved through a fine-tuned balance of these properties, allowing the molecule to adopt the correct conformation and form favorable interactions within the binding site.

Vi. Future Research Directions and Perspectives in N 9h Purin 6 Yl Thiophene 2 Carboxamide Chemistry

Deeper Elucidation of Unexplored Molecular Mechanisms and Off-Target Interactions

A foundational aspect of future research will be to comprehensively identify and validate the molecular targets of N-(9H-purin-6-yl)thiophene-2-carboxamide. The structural resemblance to purine (B94841) analogs suggests that this compound could interfere with nucleotide metabolism or act as an inhibitor of various kinases, a common mechanism for purine-containing molecules. nih.govnih.gov Similarly, the thiophene (B33073) carboxamide scaffold is present in molecules targeting a range of proteins, including enzymes and receptors. pleiades.onlinenih.gov Therefore, initial efforts should involve broad-spectrum screening against panels of kinases, phosphatases, and other ATP-utilizing enzymes.

Beyond primary target identification, it is crucial to investigate potential off-target interactions. Purine analogs, for instance, are known to have a range of effects due to their structural similarity to endogenous molecules. nih.govelsevierpure.com Understanding these interactions is critical for interpreting biological activity and predicting potential side effects. Techniques such as affinity chromatography-mass spectrometry and computational docking studies against known off-targets of related heterocyclic compounds can provide initial insights. A thorough characterization of both on-target and off-target activities will be essential for building a complete pharmacological profile.

Rational Design and Synthesis of Next-Generation Analogues with Improved Potency and Selectivity

Following the initial characterization of this compound, the rational design and synthesis of new analogues will be a key step toward developing candidates with enhanced therapeutic properties. Structure-activity relationship (SAR) studies will be central to this effort, focusing on systematic modifications of the core structure. nih.gov Key areas for modification include:

The Purine Ring: Substitutions at various positions of the purine ring can significantly impact target binding and selectivity. For example, modifications at the N9 position have been used to alter the properties of other purine derivatives. nih.gov

The Thiophene Ring: The thiophene moiety can be substituted to modulate the electronic and steric properties of the molecule, potentially improving target engagement and metabolic stability.

The Carboxamide Linker: Altering the linker between the purine and thiophene rings could optimize the compound's conformation for better target fit.

Synthetic strategies will likely involve established methods for purine and thiophene chemistry, such as coupling reactions to build the core scaffold. nih.govnih.gov The goal of these synthetic efforts will be to generate a library of analogues for systematic screening, aiming to identify compounds with superior potency against the primary target and increased selectivity over off-targets.

Table 1: Hypothetical Analogues for SAR Studies

Modification Area Example Modification Desired Outcome
Purine Ring (N9 position) Addition of a 2-hydroxyethoxymethyl group Increased solubility and altered pharmacokinetic profile
Purine Ring (C2 position) Introduction of a chloro or amino group Modulate kinase selectivity and target binding
Thiophene Ring Addition of a methyl or bromo group Enhance potency and explore new binding interactions

Advanced Preclinical Characterization of Efficacy in Relevant Disease Models

Once analogues with promising in vitro profiles are identified, their efficacy must be evaluated in relevant preclinical disease models. The choice of models will be dictated by the validated molecular target(s) of the compound. For instance:

Oncology: If the compound is identified as a kinase inhibitor, its efficacy can be tested in various cancer models, including cell-line-derived xenografts and patient-derived xenograft (PDX) models of cancers where the target kinase is known to be a driver. aacrjournals.org

Inflammatory Diseases: For compounds that inhibit kinases involved in inflammatory signaling pathways (e.g., RIPK1, TYK2), models of diseases such as colitis or psoriasis would be appropriate. xtalks.com

Neurological Disorders: If the compound shows activity against targets implicated in neurodegeneration, such as LRRK2 or GSK-3β, its neuroprotective effects could be assessed in corresponding preclinical models of diseases like Parkinson's or Alzheimer's. news-medical.netnih.gov

These preclinical studies should not only assess the compound's ability to impact disease progression but also include pharmacokinetic and pharmacodynamic (PK/PD) analyses to establish a clear relationship between drug exposure, target engagement, and the observed therapeutic effect.

Table 2: Potential Preclinical Models for Efficacy Testing

Potential Target Class Therapeutic Area Example Preclinical Model Rationale
Protein Kinases (e.g., PAK) Oncology Adult T-Cell Leukemia/Lymphoma (ATLL) Xenograft To evaluate anti-proliferative and pro-apoptotic effects in a relevant cancer model. aacrjournals.org
Neuronal Nitric Oxide Synthase (nNOS) Oncology/Neurology Melanoma cell lines / Models of neurodegenerative disease To assess inhibition of tumor proliferation or neuroprotective potential. nih.gov

Exploration of Novel Delivery Systems and Prodrug Strategies

Many promising therapeutic compounds face challenges related to poor solubility and limited bioavailability, which can hinder their clinical development. Future research should explore novel delivery systems and prodrug strategies to overcome these potential limitations for this compound and its analogues.

A prodrug approach involves modifying the parent compound into an inactive form that is converted to the active drug in the body. nih.gov This can improve properties like water solubility. For example, adding ionizable groups such as phosphates or amino acids can increase solubility and target intestinal enzymes for conversion back to the parent drug, enhancing oral absorption. nih.gov Given that some purine analogues are administered as prodrugs, this is a well-established strategy for this class of compounds. wikipedia.org Additionally, encapsulation of the compound in nanoparticle-based delivery systems could improve its pharmacokinetic profile and enable targeted delivery to specific tissues.

Integration of Multi-Omics and Systems Biology Approaches for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, future research should integrate multi-omics and systems biology approaches. nih.gov These technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive snapshot of the molecular changes induced by the compound in cells and tissues. mdpi.comastrazeneca.com

By combining these datasets, researchers can:

Construct detailed molecular networks to understand the compound's mechanism of action. nih.gov

Identify biomarkers that predict patient response or resistance to the drug. frontlinegenomics.com

Uncover unexpected therapeutic applications by revealing the compound's impact on a wide range of biological pathways.

This systems-level perspective is invaluable for modern drug discovery and can significantly accelerate the translation of a promising compound from the laboratory to the clinic. astrazeneca.comdrugdiscoverynews.com

Addressing Druggability Parameters and Metabolic Stability

A critical aspect of preclinical development is the evaluation and optimization of the compound's "druggability," which includes its absorption, distribution, metabolism, and excretion (ADME) properties. Heterocyclic compounds, including those with purine and thiophene rings, can be susceptible to metabolic breakdown, often through oxidation by cytochrome P450 enzymes. acs.orghyphadiscovery.com

Future research must focus on assessing the metabolic stability of this compound in liver microsomes and hepatocytes from different species. nih.govacs.org If metabolic liabilities are identified, medicinal chemistry efforts can be directed toward blocking these sites of metabolism. This can be achieved by introducing atoms like fluorine at metabolically active positions or by employing strategies like scaffold hopping to replace a metabolically unstable part of the molecule with a more robust one. nih.gov A thorough investigation of these parameters is essential to ensure that the compound has a suitable pharmacokinetic profile for clinical development.

Table 3: Key Druggability and Metabolic Stability Parameters for Evaluation

Parameter Method of Assessment Importance
Aqueous Solubility Thermodynamic or kinetic solubility assays Crucial for absorption and formulation.
Cell Permeability Caco-2 or PAMPA assays Predicts intestinal absorption.
Metabolic Stability Incubation with liver microsomes or hepatocytes Determines the rate of metabolic clearance. acs.orgnih.gov
Plasma Protein Binding Equilibrium dialysis or ultrafiltration Affects the free concentration of the drug available to act on its target.

| CYP450 Inhibition | In vitro assays with specific CYP isozymes | Assesses the potential for drug-drug interactions. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(9H-purin-6-yl)thiophene-2-carboxamide, and how can purity be validated?

  • Methodology : The compound is synthesized via coupling reactions between thiophene-2-carbonyl chloride and purine derivatives. For example, similar amidation reactions use acetonitrile as a solvent under reflux conditions (1–2 hours) .
  • Validation : Full characterization includes melting point analysis, NMR (¹H/¹³C), IR spectroscopy, and LC-MS/HRMS for molecular weight confirmation. For new compounds, microanalysis (C, H, N) is essential to confirm purity .

Q. How are crystallographic parameters (e.g., dihedral angles, hydrogen bonding) determined for this compound?

  • Methodology : Single-crystal X-ray diffraction (SXD) is used. Refinement software like SHELXL (for small molecules) resolves bond lengths, angles, and intermolecular interactions. For example, dihedral angles between aromatic rings in similar compounds range from 8.5° to 15.4° .
  • Data Interpretation : Non-classical interactions (e.g., C–H⋯O/S) are analyzed using programs like ORTEP-3 for graphical representation .

Advanced Research Questions

Q. How can structural contradictions between computational models and experimental data (e.g., NMR or SXD) be resolved?

  • Approach : Compare DFT-optimized geometries with experimental SXD data. For example, discrepancies in dihedral angles may arise from crystal packing effects, which are absent in gas-phase simulations. Use software like Gaussian for conformational analysis and refine using restraints in SHELXL .
  • Case Study : In N-(2-nitrophenyl)thiophene-2-carboxamide, intramolecular H-bonding caused deviations between solution-state NMR and solid-state SXD data .

Q. What strategies optimize the biological activity of purine-thiophene hybrids, and how is structure-activity relationship (SAR) analyzed?

  • Methodology :

  • Introduce substituents (e.g., nitro, chloro) on the phenyl or thiophene ring to modulate electronic effects .
  • Assess antibacterial/antifungal activity via MIC assays against standard strains (e.g., S. aureus, E. coli) .
    • SAR Insights : Electron-withdrawing groups (e.g., NO₂) enhance activity by increasing electrophilicity, as seen in analogous thiophene-carboxamide derivatives .

Q. How are high-resolution crystallographic datasets processed for compounds with twinning or disorder?

  • Tools : Use SHELXL for twin refinement and SQUEEZE (PLATON) to model solvent-accessible voids. For example, SHELX algorithms handle twinning by partitioning data into domains with distinct orientation matrices .
  • Validation : Check R-factor convergence (<0.05) and validate using the Hirshfeld surface analysis to ensure no overlooked interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.